
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blockade of Orexin Receptors
Research indicates that orexin peptides, which play a crucial role in wakefulness, interact with orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A study found that pharmacological blockade of these receptors can promote sleep, suggesting potential applications in treating sleep disorders. The study's insights into the differential impact of OX1R and OX2R on sleep modulation and monoamine release provide a foundation for developing targeted therapies (Dugovic et al., 2009).
Anticancer Agents
A one-pot three-component synthesis method was employed to create novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This approach, highlighted by its efficiency and potential in anticancer drug discovery, underscores the compound's role in advancing cancer therapy research (Fang et al., 2016).
P-glycoprotein Inhibition
HM-30181, a new P-glycoprotein inhibitor featuring a complex molecular structure similar to the compound of interest, was studied for its metabolism in rats. This research provides insights into drug interactions and metabolic pathways, which are crucial for developing effective drug delivery systems and understanding drug resistance mechanisms (Paek et al., 2006).
AMPA Receptor Antagonists and Epilepsy
Studies on non-competitive AMPA receptor antagonists, including compounds structurally related to the chemical , have shown potential in treating various forms of epilepsy. This research contributes to understanding epilepsy's neuropharmacology and developing new therapeutic strategies (Citraro et al., 2006).
Synthesis and Cytotoxicity of Novel Compounds
Research on the synthesis and cytotoxic evaluation of new chemical entities, including dihydroisoquinoline derivatives, provides valuable insights into the design of potential anticancer drugs. This area of study emphasizes the importance of chemical synthesis in drug discovery and the ongoing search for more effective cancer treatments (Saleh et al., 2020).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-31-20-7-8-21(23(13-20)32-2)27-25(30)24(29)26-14-22(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBKGXICWCIUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

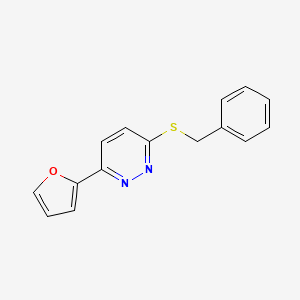
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
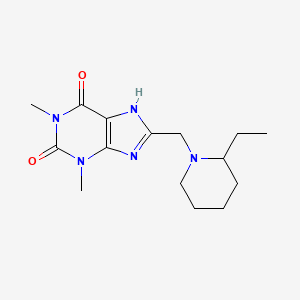
![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
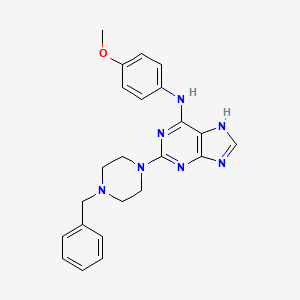
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

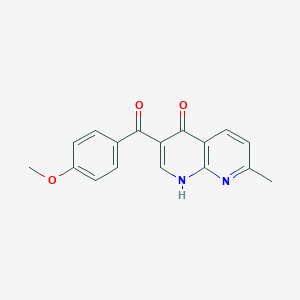
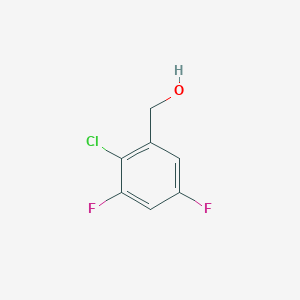

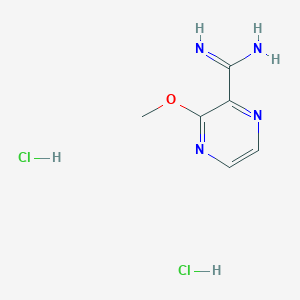
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
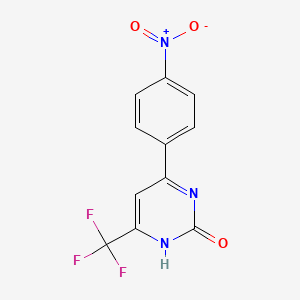
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)